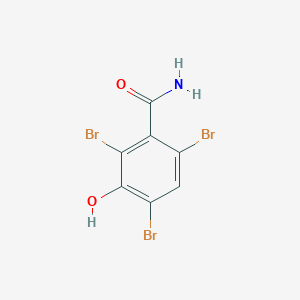![molecular formula C16H19NO2 B262553 2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
2-{[2-(Benzyloxy)benzyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Benzyloxy)benzyl]amino}ethanol, also known as BOBE, is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. BOBE is a derivative of benzyl alcohol and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[2-(Benzyloxy)benzyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. It has also been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other chemical compounds. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects. Further research is needed to determine the safety of this compound for use in humans.
Orientations Futures
For research on 2-{[2-(Benzyloxy)benzyl]amino}ethanol include its potential as a chemotherapeutic agent, treatment for neurodegenerative diseases, and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol involves the reaction of benzyl alcohol with 2-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine, yielding this compound. This method has been reported to have a high yield and purity of this compound.
Applications De Recherche Scientifique
2-{[2-(Benzyloxy)benzyl]amino}ethanol has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promise in treating cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. It has also been shown to protect against neurodegeneration and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-[(2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
Clé InChI |
HMKOTLMFUXHSEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)